molecular formula C11H16N2O B8563900 (S)-2-amino-N-methyl-4-phenylbutanamide CAS No. 245487-53-0

(S)-2-amino-N-methyl-4-phenylbutanamide

Cat. No.: B8563900
CAS No.: 245487-53-0
M. Wt: 192.26 g/mol
InChI Key: XVBCPGOCLOUCLE-JTQLQIEISA-N
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Description

(S)-2-amino-N-methyl-4-phenylbutanamide is a chiral chemical compound of high interest in medicinal chemistry and organic synthesis. It serves as a versatile precursor and key intermediate for the development of novel bioactive molecules. The structure features a stereogenic center and an N-methyl amide group, characteristics that are frequently incorporated into pharmaceuticals and peptidomimetics to fine-tune properties like metabolic stability and bioavailability . Compounds based on the 2-amino-4-phenylbutanamide scaffold are valuable substrates in methodological development, particularly in transition metal-catalyzed reactions such as the diastereoselective β-arylation of sp3 C–H bonds, which is a powerful tactic for constructing complex molecules with vicinal stereocenters . Furthermore, the N-methyl amide functionality is a common motif in many natural products and therapeutic agents, making this compound a valuable building block for synthesizing N-methylated peptides and other drug-like compounds . This compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

245487-53-0

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(2S)-2-amino-N-methyl-4-phenylbutanamide

InChI

InChI=1S/C11H16N2O/c1-13-11(14)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

XVBCPGOCLOUCLE-JTQLQIEISA-N

Isomeric SMILES

CNC(=O)[C@H](CCC1=CC=CC=C1)N

Canonical SMILES

CNC(=O)C(CCC1=CC=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Stereochemistry Key Features Reference
(S)-2-Amino-N-methyl-4-phenylbutanamide -NH₂ (C2), -NMe (amide), -Ph (C4) (S) Compact structure, chiral center at C2
(S)-15 () -N-(3-phenylaminopropyl), -Ph (C4) (S) Bulky phenylamino propyl groups at C2
(S)-16 () -1,4-diazepan-2-one, -Ph (C4) (S) Cyclic diazepane ring, enhanced rigidity
N-(4-sulfonylphenyl)-4-phenylbutanamide () -SO₂-(4-methylpyrimidinyl), -Ph (C4) N/A Sulfonyl group, pyrimidine moiety
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide () -Et (C2), -NO₂ (aryl) N/A Nitro group (electron-withdrawing)
Key Observations:
  • Steric Effects: Compounds like (S)-15 () incorporate bulky substituents (e.g., phenylaminopropyl groups), which may reduce membrane permeability compared to the target compound .
  • Stereochemical Influence : The (S)-configuration in the target compound and (S)-15/16 suggests enantioselective interactions, critical for binding to chiral biological targets .

Physicochemical and Optical Properties

  • Optical Rotation : (S)-15 and (S)-16 () share an [α]D of -4.2 (c 0.89, MeOH), suggesting similar stereochemical environments despite differing substituents .
  • Solubility : The sulfonyl group in ’s analog may enhance aqueous solubility compared to the hydrophobic phenyl group in the target compound .

Q & A

Q. Example Workflow :

StepReagents/ConditionsPurposeYield Optimization
12-Amino-4-phenylbutanoic acid, HATU, methylamineAmide formationUse excess methylamine (1.5 eq) and monitor pH (7–8)
2Chiral resolution via HPLCStereochemical purityEmploy chiral columns (e.g., Chiralpak AD-H) with hexane/ethanol mobile phase

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy :
    • 1H NMR : Key signals include the amide proton (δ 6.5–7.5 ppm), methyl group (δ 1.0–1.5 ppm), and aromatic protons (δ 7.2–7.8 ppm) .
    • 13C NMR : Confirm the carbonyl carbon (δ 170–175 ppm) and quaternary carbons in the phenyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₁₄N₂O, [M+H]+ = 203.1184) .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. Data Cross-Validation :

TechniqueCritical Peaks/BandsPurpose
1H NMRδ 2.8 (N-CH3), δ 7.3 (Ph)Confirms methylamine and phenyl groups
HRMSm/z 203.1184 [M+H]+Verifies molecular formula

Advanced: How can researchers resolve discrepancies in bioactivity data observed across different batches of synthesized this compound?

Discrepancies may arise from variations in stereochemical purity, residual solvents, or byproducts. Methodological approaches include:

  • Batch-to-batch analytical profiling : Compare HPLC purity (>98%), chiral column retention times, and HRMS data .
  • Bioassay standardization : Use a reference standard (e.g., commercially available (S)-enantiomer) to calibrate activity assays .
  • Statistical analysis : Apply ANOVA or multivariate regression to identify correlations between impurity profiles (e.g., residual solvents) and bioactivity outliers .

Case Study : A 5% impurity in a batch (detected via GC-MS) reduced receptor binding affinity by 30%. Purification via recrystallization restored activity .

Advanced: What computational approaches are suitable for predicting the interaction of this compound with biological targets?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding modes with targets (e.g., G protein-coupled receptors). The phenyl group may engage in π-π stacking with aromatic residues .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., amide-NH with Asp113) .
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with observed IC₅₀ values to guide analog design .

Example : Docking studies predicted a 10-fold higher affinity for the (S)-enantiomer compared to (R), validated by in vitro cAMP assays .

Advanced: How do stereochemical configurations influence the pharmacokinetic properties of this compound, and what experimental designs validate these effects?

  • Stereochemical Impact :
    • The (S)-configuration enhances metabolic stability (e.g., resistance to hepatic CYP3A4 oxidation) compared to (R) .
    • In vivo studies in rodents show 2x higher bioavailability for (S)-enantiomer due to optimized passive diffusion .
  • Validation Methods :
    • Chiral Pharmacokinetics : Administer racemic mixtures and quantify enantiomers in plasma via chiral LC-MS/MS .
    • Metabolite Profiling : Identify stereospecific metabolites (e.g., hydroxylated derivatives) using HRMS and NMR .

Q. Experimental Design :

Parameter(S)-Enantiomer(R)-Enantiomer
t₁/₂4.2 h1.8 h
Cmax12 µM5 µM
AUC₀–24h98 µM·h42 µM·h

Advanced: What strategies mitigate racemization during large-scale synthesis of this compound?

  • Low-Temperature Reactions : Conduct amide coupling at ≤0°C to minimize thermal racemization .
  • Chiral Additives : Additives like (R)-proline stabilize the transition state, preserving enantiomeric excess (ee >99%) .
  • In-line Monitoring : Use polarimetry or chiral HPLC to detect racemization in real time .

Q. Quality Control Metrics :

ParameterTargetMethod
ee≥99%Chiral HPLC
Purity≥98%HPLC-UV

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